3-Isoquinolinecarboxylic acid, 1-(2-chlorophenyl)-, ethyl ester

CAS No.: 89242-07-9

Cat. No.: VC8006672

Molecular Formula: C18H14ClNO2

Molecular Weight: 311.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 89242-07-9 |

|---|---|

| Molecular Formula | C18H14ClNO2 |

| Molecular Weight | 311.8 g/mol |

| IUPAC Name | ethyl 1-(2-chlorophenyl)isoquinoline-3-carboxylate |

| Standard InChI | InChI=1S/C18H14ClNO2/c1-2-22-18(21)16-11-12-7-3-4-8-13(12)17(20-16)14-9-5-6-10-15(14)19/h3-11H,2H2,1H3 |

| Standard InChI Key | XYRMBIPURWBFEP-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=CC2=CC=CC=C2C(=N1)C3=CC=CC=C3Cl |

| Canonical SMILES | CCOC(=O)C1=CC2=CC=CC=C2C(=N1)C3=CC=CC=C3Cl |

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

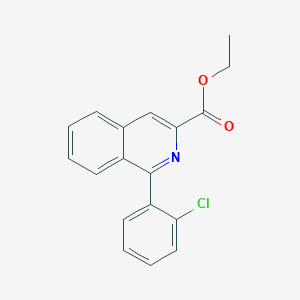

The compound features an isoquinoline backbone substituted with a 2-chlorophenyl group at position 1 and an ethyl ester moiety at position 3 (Figure 1) . Key structural attributes include:

Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 311.76 g/mol | |

| Purity | 95% | |

| Physical Form | White to yellow solid | |

| Storage Conditions | Room temperature | |

| Hazard Statements | H302, H315, H319, H335 |

Synthesis Methods

Key Synthetic Routes

The ethyl ester derivative is synthesized via esterification of its carboxylic acid precursor (1-(2-chlorophenyl)isoquinoline-3-carboxylic acid, CAS 89242-09-1) using ethanol under acidic conditions . Alternative pathways involve:

-

Palladium-Catalyzed Coupling: Reaction of methyl-1-bromoisoquinoline-3-carboxylate with 2-chlorophenylboronic acid .

-

Condensation Reactions: Utilizing o-xylene as a solvent and adsorbents (e.g., silica gel) to prevent azeotrope formation .

Optimization Strategies

Pharmacological Research

Antitumor Activity

Preliminary studies highlight its role as an intermediate in antitumor agent synthesis. For example, derivatives of 1-(2-chlorophenyl)isoquinoline-3-carboxylic acid exhibit inhibitory effects on cancer cell proliferation .

Receptor Targeting

Structural analogs demonstrate affinity for angiotensin II receptors (AT), suggesting potential applications in cardiovascular and reproductive health .

Industrial and Research Applications

Pharmaceutical Intermediates

-

Piroxicam Synthesis: Used in condensation steps to produce nonsteroidal anti-inflammatory drugs (NSAIDs) .

-

Combinatorial Chemistry: Serves as a scaffold for generating diverse isoquinoline derivatives .

Material Science

The compound’s aromatic and heterocyclic structure makes it a candidate for optoelectronic materials, though research in this area remains exploratory.

| Risk | Precautionary Measure |

|---|---|

| Skin/Eye Irritation | Use gloves and goggles |

| Respiratory Irritation | Employ fume hoods |

| Environmental Toxicity | Avoid aqueous release |

Regulatory Compliance

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume